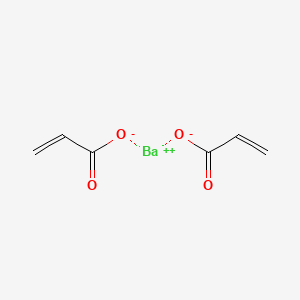

2-Propenoic acid,barium salt(9ci)

Description

Historical Trajectories of Acrylate (B77674) Chemistry and Barium Salt Innovations

The journey of acrylate chemistry began in the 19th century, with the discovery of acrylic acid in 1843 and methacrylic acid in 1865. nih.gov The first synthesis of an acrylic polymer is credited to Georg W.A. Kahlbaum in 1880. mfa.orgwikipedia.org A significant milestone was the doctoral research of German chemist Otto Röhm in 1901 on the polymerization of acrylic esters, which laid the groundwork for their commercialization. mfa.orgbritannica.com By the 1930s, polyacrylate resins were being produced on a commercial scale for various applications. britannica.com

Innovations concerning barium salts have occurred in parallel, often focusing on enhancing properties like purity and basicity for specific applications. For instance, methods have been developed to produce high-purity barium sulfate (B86663) for the electronics and coatings industries, focusing on advanced precipitation and particle size control. marketresearchintellect.com In other areas, processes were invented to create complex barium salts of sulfonic acids with exceptionally high barium content, which proved advantageous for applications in engines using high-sulfur fuels. google.com

The convergence of these two fields is exemplified by the development of barium-containing polyacrylates. A patented process describes the preparation of these specialized polymers for optical and coating applications by dispersing barium hydroxide (B78521) octahydrate in acrylic acid, followed by polymerization. google.com This specific innovation highlights the targeted synthesis of materials to achieve desired properties, such as an increased refractive index, by incorporating barium into a polyacrylate matrix. google.com

Nomenclature and Definitional Frameworks within Chemical Literature

In scientific literature, 2-Propenoic acid, barium salt (9ci) is identified by a precise set of names and codes to ensure unambiguous communication. It is an inorganic compound formed from the reaction of acrylic acid with a barium salt. doubleseagull.com Its most common name is barium acrylate, but it is also referred to as barium bisacrylate or barium diacrylate. americanelements.comechemi.com

The Chemical Abstracts Service (CAS) has assigned it the registry number 17989-90-1. americanelements.comechemi.comchemicalbook.com According to the International Union of Pure and Applied Chemistry (IUPAC), the preferred name is barium(2+); prop-2-enoate. americanelements.com These standardized identifiers are crucial for database searches and regulatory compliance.

Below is a data table summarizing the key chemical identifiers for Barium Acrylate.

| Identifier Type | Value |

| Systematic Name | 2-Propenoic acid, barium salt (9ci) guidechem.comlab-chemicals.com |

| Common Name | Barium Acrylate echemi.com |

| IUPAC Name | barium(2+); prop-2-enoate americanelements.com |

| CAS Registry Number | 17989-90-1 americanelements.comechemi.comchemicalbook.comguidechem.comtcichemicals.com |

| Molecular Formula | C₆H₆BaO₄ americanelements.comechemi.comtcichemicals.comcenmed.com |

| Molecular Weight | 279.44 g/mol americanelements.comechemi.comcenmed.com |

| Synonyms | Barium bisacrylate, Barium diacrylate, Acrylic Acid Barium Salt americanelements.comechemi.comchemicalbook.com |

Conceptual Significance of Barium Acrylate in Contemporary Chemical Research

The significance of barium acrylate in modern research stems from its function as a polymerizable metal salt that can be used to create materials with tailored properties. specialchem.com It serves as a critical monomer and precursor for specialty polymers, organometallic compounds, and advanced materials. americanelements.com The inclusion of barium in the acrylate polymer matrix imparts unique characteristics, such as high thermal stability, enhanced mechanical strength, and specific ionic conductivity. pmarketresearch.com

Research has demonstrated the tangible benefits of these properties. For example, a 2022 study highlighted that incorporating barium acrylate with an optimized molecular weight distribution into polyurethane matrices improved the material's heat resistance by 23%. pmarketresearch.com Furthermore, its high ionic conductivity and compatibility with polymer matrices make it a person of interest for developing next-generation materials. pmarketresearch.com A patent for optical applications specifically notes that the presence of barium ions increases the refractive index of the resulting polyacrylate, a desirable property for lenses and coatings. google.com This ability to precisely modify material properties through chemical synthesis makes barium acrylate a valuable compound in advanced materials science.

Overview of Major Research Themes and Disciplinary Intersections Involving Barium Acrylate

Research involving barium acrylate spans several scientific and engineering disciplines, driven by its versatile properties.

Materials Science and Engineering: This is the primary field for barium acrylate research. It is used in developing specialty polymers, adhesives, sealants, and coatings. americanelements.compmarketresearch.com A key research theme is the impact of monomer purity on polymer performance, with stricter quality standards for purity and thermal stability being driven by high-performance applications. pmarketresearch.com

Energy Storage: In the search for better battery technologies, barium acrylate is being explored for use in solid polymer electrolytes. Its properties of ionic conductivity and thermal stability are highly relevant. A 2023 study reported that prototype batteries using barium acrylate copolymer electrolytes demonstrated a 12% improvement in cycle life compared to conventional systems. pmarketresearch.com

Environmental Technology: The compound shows potential for water treatment applications due to its heavy metal binding capacity. Laboratory research has shown that barium acrylate-grafted cellulose (B213188) membranes can achieve a 98.7% removal efficiency for lead ions, outperforming some commercial ion-exchange resins. pmarketresearch.com

Advanced Manufacturing: The development of photo-curable barium acrylate formulations is expanding its application into areas like 3D printing. Research into its use for 3D-printed automotive parts represents an intersection of polymer chemistry and advanced manufacturing technologies. pmarketresearch.com

Optics and Photonics: As detailed in a patent, barium-containing polyacrylates are synthesized for optical applications. google.com By incorporating barium, researchers can modify the refractive index of the polymer, creating materials for specialized lenses and coatings. This work combines polymer science with optical engineering. google.com

This table summarizes the main research areas and the role of barium acrylate within them.

| Research Area | Role of Barium Acrylate | Key Findings / Applications |

| Materials Science | Monomer for specialty polymers | Improves heat resistance in polyurethane matrices by 23%. pmarketresearch.com |

| Energy Storage | Component of polymer electrolytes | Improves battery cycle life by 12%. pmarketresearch.com |

| Environmental Tech | Heavy metal binding agent | Achieves 98.7% lead ion removal in lab tests. pmarketresearch.com |

| Advanced Manufacturing | Photo-curable resin component | Used in R&D for 3D-printed automotive parts. pmarketresearch.com |

| Optics | Refractive index modifier | Creates polyacrylates with increased refractive index for optical components. google.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H6BaO4 |

|---|---|

Molecular Weight |

279.44 g/mol |

IUPAC Name |

barium(2+);prop-2-enoate |

InChI |

InChI=1S/2C3H4O2.Ba/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 |

InChI Key |

ONQPQIFFWHMGGE-UHFFFAOYSA-L |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Barium Acrylate

Established Synthetic Routes for Barium Acrylate (B77674) Production

Conventional synthesis of barium acrylate typically involves wet chemistry methods that have been well-established for producing a variety of inorganic salts. These routes are generally reliable and scalable, focusing on the reaction between a soluble barium precursor and acrylic acid or one of its salts.

Precipitation and Crystallization Techniques

Precipitation is a cornerstone technique for the synthesis of insoluble or sparingly soluble salts like barium acrylate. This method relies on the reaction between two soluble precursors in a solution to form the desired insoluble product, which then precipitates out.

The most direct route involves the neutralization reaction between a barium base, such as barium hydroxide (B78521) (Ba(OH)₂), and acrylic acid (CH₂=CHCOOH) in an aqueous medium. The reaction proceeds as follows:

Ba(OH)₂ + 2 CH₂=CHCOOH → Ba(CH₂=CHCOO)₂ + 2 H₂O

Alternatively, a double displacement reaction can be employed, using a soluble barium salt like barium chloride (BaCl₂) and a soluble acrylate, such as sodium acrylate. The insolubility of barium acrylate drives the reaction forward, causing it to precipitate.

Control over the precipitation process is crucial for determining the final product's physical characteristics. Key parameters include:

Reactant Concentration: Affects the rate of nucleation and crystal growth.

Temperature: Influences the solubility of barium acrylate and the kinetics of the reaction.

pH: Critical for maintaining the acrylate in its anionic form without causing unwanted polymerization of acrylic acid.

Stirring Rate: Ensures homogeneity and influences particle size distribution.

Following precipitation, crystallization is controlled through a careful aging process, where the initial amorphous precipitate is allowed to transform into a more ordered crystalline structure. The resulting solid is then separated via filtration, washed to remove residual soluble impurities, and dried. While direct studies on barium acrylate are limited, research on the homogeneous precipitation of similar compounds like barium carbonate and barium sulfate (B86663) demonstrates that the use of guide reagents or modifiers can control particle morphology and size, yielding products from rod-like to spherical shapes in the nanometer range. researchgate.netthescipub.comresearchgate.net

Sol-Gel and Hydrothermal Synthesis Approaches

Sol-gel and hydrothermal methods offer more sophisticated control over the particle size, morphology, and crystallinity of the final product, often yielding nanomaterials with high purity and homogeneity.

Sol-Gel Synthesis involves the creation of a "sol" (a colloidal suspension of solid particles in a liquid) that undergoes a transition into a "gel" (a solid network enclosing the liquid phase). For barium acrylate, this could involve using precursors like barium acetate (B1210297) or barium alkoxides mixed with acrylic acid or a titanium alkoxide precursor in an appropriate solvent like acetic acid or an alcohol. rsc.orgosti.gov The process generally follows these steps:

Hydrolysis and Condensation: The precursors react to form a polymerized network, creating the sol.

Gelation: With continued reaction and solvent removal, the sol becomes more viscous and forms a monolithic gel. researchgate.net

Drying and Calcination: The gel is dried to remove the solvent, and a subsequent thermal treatment (calcination) can be used to achieve the desired crystalline phase. nih.gov

This method is highly effective for producing phase-pure, ultrafine powders at temperatures lower than traditional solid-state reactions. rsc.org

Hydrothermal Synthesis is conducted in aqueous solutions under high temperature and pressure in a sealed vessel, such as an autoclave. These conditions increase the solubility of reactants and accelerate reaction kinetics, facilitating the direct crystallization of the desired product from the solution. chemistryjournal.net A typical hydrothermal synthesis for barium-containing nanoparticles involves dissolving a barium salt (e.g., barium chloride, barium nitrate) and a co-reactant in water, often with a mineralizer like NaOH to control pH. chemistryjournal.netnih.govmdpi.com For barium acrylate, the process would involve heating a solution of a barium precursor and acrylic acid. This method is particularly advantageous for producing single-crystalline nanoparticles with well-defined shapes and a narrow size distribution. mdpi.comtsijournals.com

Novel and Green Chemistry Synthetic Protocols for Barium Acrylate

Recent advancements in chemical synthesis have focused on developing more efficient and environmentally friendly methods. These "green" protocols aim to reduce energy consumption, minimize waste, and avoid the use of hazardous solvents and reagents.

Catalyst-Assisted Synthesis of Barium Acrylate

While catalysis is not typically required for simple salt formation, catalyst-assisted routes offer potential for more sustainable pathways, for instance, by utilizing abundant feedstocks like carbon dioxide (CO₂). Research has shown that nickel and palladium-based catalysts can facilitate the reaction between CO₂, ethylene (B1197577), and a base to produce acrylate salts. bohrium.comrsc.org A hypothetical catalytic cycle for barium acrylate could involve:

Oxidative coupling of CO₂ and ethylene on a transition metal center (e.g., Ni(0) or Pd(0)) to form a metallalactone intermediate.

Reaction of this intermediate with a barium base (e.g., Ba(OH)₂) to release the barium acrylate salt and regenerate the catalyst.

Furthermore, barium compounds themselves have been investigated as catalysts for other reactions. For example, barium sulphate has been used as a catalyst for the dehydration of lactic acid to acrylic acid, demonstrating the potential for integrating precursor synthesis with the final salt formation in a green chemistry context. rsc.org

Mechanochemical Routes to Barium Acrylate

Mechanochemistry, which uses mechanical energy (e.g., from ball milling) to induce chemical reactions, represents a significant advancement in green synthesis. These reactions are often performed in the solid state, either solvent-free or with minimal amounts of liquid (liquid-assisted grinding), thereby drastically reducing solvent waste. rsc.org

The mechanochemical synthesis of barium acrylate can be envisioned by reacting a solid barium precursor, such as barium oxide (BaO) or barium carbonate (BaCO₃), directly with acrylic acid in a high-energy ball mill. The mechanical forces generated during milling break down the crystal lattices of the reactants, creating fresh surfaces and promoting intimate mixing at the molecular level, which initiates the chemical reaction. mdpi.comresearchgate.net Studies on the mechanochemical synthesis of barium titanate from BaO and TiO₂ have shown that complete conversion can be achieved in as little as 90 minutes of milling, a significant reduction in processing time and temperature compared to conventional methods. mdpi.comnih.govresearchgate.net This approach avoids the need for bulk solvents and complex workup procedures, making it a highly efficient and sustainable route. rsc.org

| Methodology | Typical Barium Precursor | Co-Reactant | Typical Conditions | Key Advantages | Potential Challenges |

|---|---|---|---|---|---|

| Precipitation | Ba(OH)₂, BaCl₂ | Acrylic Acid, Sodium Acrylate | Aqueous solution, Room/mild temperature | Simple, scalable, low cost | Limited control over particle size/morphology |

| Hydrothermal | BaCl₂, Ba(NO₃)₂ | Acrylic Acid | Aqueous, High temp. (>150°C), High pressure | High crystallinity, good morphology control nih.gov | Requires specialized high-pressure equipment |

| Sol-Gel | Barium Acetate, Barium Alkoxide | Acrylic Acid | Alcohol/Acid solvent, Gelation, Drying rsc.org | High purity, homogeneity, nano-sized particles rgsmparanda.org | Multi-step process, potential use of organic solvents |

| Mechanochemical | BaO, BaCO₃ | Acrylic Acid | Solid-state, High-energy milling, Solvent-free mdpi.com | Fast, energy-efficient, environmentally friendly rsc.org | Potential for amorphization, requires milling equipment |

Sustainable and Environmentally Benign Synthetic Strategies

Creating sustainable pathways for chemical production is a paramount goal in modern chemistry. For barium acrylate, this involves strategies that prioritize atom economy, energy efficiency, and the use of renewable resources.

Mechanochemical synthesis stands out as a prime example of a sustainable and environmentally benign strategy due to its solvent-free nature and high efficiency. mdpi.comresearchgate.netrsc.org Another key aspect of green synthesis is the choice of precursors. The use of bio-based acrylic acid, which can be produced from the dehydration of lactic acid derived from fermentation, offers a renewable alternative to petroleum-based acrylic acid. rsc.orgacs.org

Furthermore, employing water as a solvent whenever possible, as in precipitation and hydrothermal methods, aligns with green chemistry principles. nih.gov The ideal green synthesis of barium acrylate would combine these elements: reacting a common barium precursor with bio-based acrylic acid under solvent-free mechanochemical conditions or in water, thereby minimizing environmental impact and creating a sustainable manufacturing process. nih.govrsc.orgresearchgate.net

Precursor Chemistry and Purity Control in Barium Acrylate Synthesis

The synthesis of barium acrylate, while seemingly straightforward, involves complex precursor chemistry and stringent purity control to ensure a high-quality final product suitable for its various applications.

Role of Barium Precursors in Product Morphology and Yield

The choice of barium precursor, for instance, between barium carbonate (BaCO₃), barium hydroxide octahydrate (Ba(OH)₂·8H₂O), and barium acetate ([CH₃COO]₂Ba), in conjunction with the synthesis method (e.g., solid-state reaction versus sol-gel process), has been demonstrated to significantly impact the grain size, morphology, and dielectric properties of barium titanate. nih.gov For example, sol-gel processes, which involve the molecular-level mixing of precursors, can lead to more homogeneous materials and enhanced densification compared to traditional solid-state reactions. nih.gov

Similarly, in the synthesis of barium sulfate, a clear correlation has been observed between the type of chelating aminocarboxylate precursor used and the resulting morphology of the precipitated particles, which can range from rod-like to rhombohedral to spindle-shaped. mdpi.com This suggests that the chemical nature of the precursor directly influences the crystallization process and the ultimate form of the final product.

Extrapolating these findings to barium acrylate synthesis, it can be inferred that the choice of barium precursor will have a profound effect on the product's particle size distribution, crystal structure, and purity, which in turn dictate its performance in various applications. The yield of the reaction is also intrinsically linked to the reactivity and solubility of the chosen precursor under specific reaction conditions.

Below is an interactive data table summarizing the potential influence of different barium precursors on the synthesis of barium compounds, which can be considered analogous to barium acrylate synthesis.

| Barium Precursor | Synthesis Method | Potential Impact on Product Morphology | Potential Impact on Product Yield |

| Barium Carbonate | Solid-State Reaction | Can lead to larger, less uniform particles. nih.gov | Yield may be limited by solid-state diffusion rates. |

| Barium Hydroxide | Sol-Gel, Precipitation | Can produce finer, more uniform nanoparticles. nih.gov | Generally high yields due to higher reactivity. |

| Barium Acetate | Sol-Gel | Can result in weakly crystallized products. nih.gov | Yield can be influenced by the stability of the acetate complex. |

| Barium Chloride | Precipitation | Morphology can be controlled by reaction conditions. | High yields are achievable in aqueous solutions. |

This table is illustrative and based on analogous barium compound syntheses.

Impurity Management and Purification Methodologies

The presence of impurities can significantly compromise the quality and performance of barium acrylate. Therefore, robust impurity management and effective purification methodologies are paramount during its synthesis. Potential impurities can arise from the raw materials, side reactions, or polymerization of the acrylate monomer.

One documented method for the purification of acrylate esters involves the use of ammonia (B1221849) to precipitate undesirable reaction impurities. This is followed by a series of washing steps with water and an alkaline solution to remove any remaining contaminants. ucl.ac.uk This technique allows for the removal of byproducts and unreacted starting materials, leading to a substantially pure unsaturated ester monomer.

Another critical aspect of purification, particularly for acrylate compounds, is the prevention of polymerization during processing. A patented method for the purification of lower alkyl acrylates utilizes the addition of metallic nitrites, including barium nitrite, during distillation. These nitrites act as polymerization inhibitors, preventing the loss of product and the formation of polymeric impurities. ucl.ac.uk

Furthermore, research into the production of related compounds like butyl acrylate from bio-based feedstocks highlights the importance of identifying and managing a range of potential impurities that can be carried over from the raw materials. rsc.org These impurities can include other organic acids and alcohols, which may participate in side reactions or be difficult to separate from the final product.

Common purification techniques for barium acrylate and related compounds include:

Recrystallization: This is a standard method for purifying solid compounds, where the crude product is dissolved in a suitable solvent and then allowed to crystallize, leaving impurities behind in the solution.

Vacuum Distillation: This technique is employed to separate components with different boiling points under reduced pressure, which is particularly useful for heat-sensitive materials like acrylates to prevent thermal degradation and polymerization.

Washing: The crude product can be washed with specific solvents to remove soluble impurities.

Precipitation: As mentioned, impurities can be selectively precipitated out of solution by the addition of a specific reagent. ucl.ac.uk

Reaction Mechanisms and Chemical Transformations Involving Barium Acrylate

Mechanistic Studies of Barium Acrylate (B77674) Polymerization

The polymerization of acrylate monomers is a cornerstone of polymer chemistry, leading to the formation of polyacrylates with diverse applications. Barium acrylate can undergo polymerization through pathways common to other metal acrylates, including radical, coordination, and photoinitiated methods.

Free-radical polymerization is a chain-growth process involving initiation, propagation, and termination steps. acs.org For acrylate monomers, this process is initiated by species that generate free radicals, which then attack the carbon-carbon double bond of the monomer. youtube.com The polymerization of acrylates can be complex, with secondary reactions such as backbiting (intramolecular chain transfer) and β-scission influencing the final polymer architecture, especially at elevated temperatures. researchgate.netresearchgate.net

The general mechanism for the radical polymerization of an acrylate monomer (M) is as follows:

Initiation: An initiator (I) decomposes to form radicals (R•). This is often the rate-determining step. youtube.com

I → 2R•

R• + M → RM•

Propagation: The monomer radical (RM•) adds to other monomers, growing the polymer chain. acs.org

RM• + n(M) → R(M)nM•

Termination: The growth of polymer chains is halted, typically through combination or disproportionation of two radical chains. acs.orgyoutube.com

Coordination polymerization involves the insertion of monomers into a growing chain that is coordinated to a metal center. This method can offer greater control over polymer stereochemistry and structure compared to radical polymerization. Barium, as an alkaline earth metal, can form coordination complexes that may serve as active sites for polymerization. researchgate.netias.ac.inresearchgate.net

In the context of barium acrylate, the barium cation (Ba²⁺) and the carboxylate group of the acrylate anion can form coordination links. While detailed mechanistic studies specifically for barium acrylate coordination polymerization are sparse, the process generally involves the coordination of the monomer's double bond and/or carboxylate group to the barium center, followed by insertion into a polymer chain. The coordination environment around the barium ion, including the number and type of ligands, plays a crucial role in the catalytic activity and the resulting polymer's properties. researchgate.netnih.gov The formation of one-dimensional or multi-dimensional coordination polymers is also possible, where the acrylate ligand bridges multiple barium centers. ias.ac.inresearchgate.net

Polymerization can be initiated using high-energy sources like ultraviolet (UV) light or ionizing radiation (e.g., gamma rays, electron beams). nih.govtcichemicals.com

Photoinitiated Polymerization: This process utilizes photoinitiators, which are compounds that generate reactive species (radicals or cations) upon absorbing light. tcichemicals.comnih.gov For acrylate systems, radical photoinitiators are common. capes.gov.br The mechanism involves the photoinitiator absorbing a photon, reaching an excited state, and then undergoing cleavage or hydrogen abstraction to produce free radicals that initiate polymerization. nih.govcapes.gov.br The rate of polymerization is influenced by factors like light intensity, photoinitiator concentration, and the absorptivity of the system at the specific wavelength of light used. imaging.org Visible-light-activated systems are also being developed to enhance safety and curing capabilities in various applications. nih.govnih.gov

Radiation-Induced Polymerization: Ionizing radiation can directly create reactive sites (ions and free radicals) on the monomer without the need for an initiator. ichtj.waw.plnih.gov Studies on related compounds like barium methacrylate (B99206) have shown that polymerization initiated by gamma radiation proceeds via a free-radical mechanism. acs.orgtandfonline.com Electron spin resonance (ESR) studies have identified the formation of initial radicals at low temperatures, which then add to monomer units as the temperature increases, eventually leading to long-chain polymer formation near a phase change or melting point. tandfonline.com The initiation mechanism upon exposure to high-energy radiation can involve the formation of radical cations from the acrylate monomer, which then lead to the start of polymerization. nih.gov

Table 1: Comparison of Polymerization Initiation Methods

| Feature | Radical Polymerization | Coordination Polymerization | Photo/Radiation Polymerization |

| Initiating Species | Free radicals from thermal initiators | Metal-ligand complexes | Photons, electrons, gamma rays |

| Control over Structure | Generally lower | Potentially higher (stereocontrol) | Varies; can be very rapid |

| Initiation Condition | Heat | Specific catalyst chemistry | Light or high-energy radiation |

| Key Influencing Factors | Initiator/monomer concentration, temperature | Catalyst structure, ligands, solvent | Light intensity, initiator type, dose rate |

Initiators: The choice of initiator is critical in controlling the rate and outcome of radical polymerization. tcichemicals.com

Thermal Initiators: Compounds like azo compounds (e.g., AIBN) and peroxides (e.g., benzoyl peroxide) decompose at specific temperatures to generate radicals. ichtj.waw.pltcichemicals.com The rate of decomposition, and thus the rate of initiation, is temperature-dependent.

Photoinitiators: These are essential for photopolymerization and are selected based on their absorption spectrum matching the light source. tcichemicals.comresearchgate.net Examples include benzoin (B196080) derivatives and phosphine (B1218219) oxides. tcichemicals.comcapes.gov.br

Chain Transfer Agents (CTAs): CTAs are intentionally added to a polymerization system to control the molecular weight of the resulting polymer. researchgate.net They work by terminating a growing polymer chain and initiating a new one. researchgate.net The process involves the transfer of an atom (commonly hydrogen or a halogen) from the CTA to the active polymer radical, deactivating it. The CTA is converted into a new radical that can then initiate the polymerization of a new chain. researchgate.netresearchgate.net In acrylate polymerization, CTAs can also react with mid-chain radicals that form from backbiting, which helps to reduce the amount of branching in the final polymer. researchgate.net The effectiveness of a CTA is quantified by its chain transfer constant. Reversible Addition-Fragmentation chain Transfer (RAFT) agents are a special class of CTAs used in living radical polymerization to produce polymers with well-defined architectures. rsc.orgnih.gov

Table 2: Common Reagents in Acrylate Polymerization

| Reagent Class | Example(s) | Function |

| Thermal Initiator | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO) | Generates radicals upon heating to initiate polymerization. ichtj.waw.pl |

| Photoinitiator | Benzoin derivatives, Thioxanthones | Generates radicals upon UV/visible light exposure. tcichemicals.comresearchgate.net |

| Chain Transfer Agent | Thiols, Halocarbons (e.g., CBr₄) | Controls molecular weight by terminating a growing chain and starting a new one. researchgate.netresearchgate.net |

| RAFT Agent | Dithioesters, Trithiocarbonates | Enables controlled/"living" radical polymerization for well-defined polymers. nih.gov |

Complexation and Chelation Chemistry of Barium Acrylate

The barium ion (Ba²⁺) in barium acrylate can act as a metal center, coordinating with various ligands. The acrylate anion itself can act as a ligand, bridging multiple barium ions to form coordination polymers. researchgate.netias.ac.in

Ligand Exchange Reactions: In a coordination complex, one ligand can be replaced by another in a process known as a ligand exchange or substitution reaction. libretexts.orgyoutube.comyoutube.com For a hydrated barium complex, water molecules in the coordination sphere can be exchanged for other ligands. savemyexams.com While specific examples involving barium acrylate are not prominent, the principle applies. The acrylate anion could potentially be displaced by stronger-binding ligands, or other ligands coordinated to the barium center could be exchanged, altering the structure and properties of the complex.

Metal-Organic Framework (MOF) Formation: Barium acrylate can serve as a precursor or building block for the synthesis of barium-based Metal-Organic Frameworks (MOFs). researchgate.netnih.gov MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netnih.gov In this context, the acrylate ligand could be used directly, or it could be exchanged for a different organic linker during the solvothermal synthesis of the MOF. nih.govrsc.org Barium-based MOFs have been synthesized and investigated for applications such as catalysis and sensing. researchgate.netnih.govrsc.org The formation of these frameworks relies on the coordination chemistry of the barium ion and the geometry of the organic linker to build extended, often porous, structures. rsc.org

Supramolecular Assembly Driven by Barium Acrylate Interactions

The field of supramolecular chemistry involves the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.govresearchgate.net The incorporation of metal ions into molecular building blocks can significantly influence these self-assembly processes, leading to the formation of metallosupramolecular polymers with unique properties. nih.govrsc.org

While specific research on supramolecular assembly driven exclusively by barium acrylate is not extensively documented, the fundamental structure of the compound—an alkaline earth metal cation (Ba²⁺) ionically bonded to two acrylate anions—provides a basis for such interactions. The ionic coordination between the barium center and the carboxylate groups of the acrylate ligands can act as a driving force for self-assembly. This is analogous to other metal-containing polymer systems where metal-ligand interactions dictate the formation of higher-order structures. nih.govnih.gov For instance, self-healing copolymers incorporating a cobalt acrylate complex have been developed, demonstrating the role of metal-acrylate coordination in creating dynamic, functional materials. nih.gov The self-assembly process in such systems can lead to materials with tunable properties, responsive to external stimuli. rsc.org

Degradation Pathways and Stability Mechanisms of Barium Acrylate in Controlled Environments

Thermal Decomposition Mechanisms and By-Product Formation

The thermal degradation of barium acrylate is a complex process. Studies on analogous transition metal acrylates, such as those of zinc, cobalt, and nickel, show that their decomposition is often preceded by thermal polymerization at lower temperatures. akjournals.com Upon further heating in a non-oxidizing atmosphere, these metal acrylates decompose into either a metal oxide or the pure metal, often leaving a carbon residue. akjournals.com

By analogy, the thermal decomposition of barium acrylate likely follows a multi-stage pathway. The initial phase involves the polymerization of the acrylate monomer. The subsequent, higher-temperature decomposition stage would break down the polymer structure. Drawing parallels from the well-understood decomposition of barium carbonate (BaCO₃), which yields barium oxide (BaO) and carbon dioxide (CO₂), it is highly probable that barium oxide is a major solid by-product of barium acrylate decomposition. youtube.comyoutube.com The organic portion of the molecule would degrade to form carbon dioxide and other volatile organic compounds.

Table 1: Thermal Decomposition Data of Related Metal Salts

| Compound | Decomposition Temperature Range | Major Solid By-Product(s) | Gaseous By-Products | Source(s) |

|---|---|---|---|---|

| Copper(II) Carbonate | ~290°C - 650°C | Copper(II) Oxide (CuO) | Carbon Dioxide (CO₂) | youtube.com |

| Zinc Acrylate | ~380°C (Peak) | Zinc Oxide (ZnO) | Organic fragments, CO₂ | akjournals.com |

| Barium Carbonate | Starts >1000°C | Barium Oxide (BaO) | Carbon Dioxide (CO₂) | rsc.org |

This table presents data for analogous compounds to infer the decomposition behavior of barium acrylate.

Hydrolytic Stability and Environmental Persistence Models (without biological effects)

The hydrolytic stability of barium acrylate is primarily governed by its nature as a salt of a strong base (barium hydroxide) and a weak acid (acrylic acid). In aqueous environments, barium acrylate is soluble and readily dissociates into barium ions (Ba²⁺) and acrylate ions (CH₂=CH-COO⁻). akjournals.com This behavior contrasts with acrylate esters, which undergo hydroxide-driven hydrolysis of the ester bond to form an alcohol and an acrylate salt. nih.govnih.gov

As a salt, barium acrylate does not "hydrolyze" in the same manner as an ester. Its persistence in an aqueous environment is therefore a function of the fate of its constituent ions. The barium ion (Ba²⁺) will remain in solution, while the acrylate anion may undergo several transformations. One potential pathway is polymerization, especially in the presence of initiators or certain environmental conditions. The hydrolysis of the acrylate anion itself is minimal, as it is the conjugate base of a weak acid. The environmental persistence is thus linked to the high solubility of the salt and the reactivity of the resulting acrylate anion in solution.

Role of Barium Acrylate as a Reagent in Organic and Inorganic Synthesis

Catalytic Applications in Organic Transformations

The direct use of barium acrylate as a catalyst in organic transformations is not widely reported in scientific literature. However, other barium compounds have demonstrated catalytic activity. For example, barium hydroxide (B78521) has been employed as a catalyst in reactions such as the Wittig reaction. acs.org The catalytic potential of barium compounds often stems from their basicity. While barium acrylate itself is not a primary catalyst, its decomposition to basic barium oxide at elevated temperatures could potentially introduce catalytic activity in certain high-temperature reactions. Separately, research has shown that nanoparticles synthesized in the presence of acrylate monomers can exhibit catalytic properties, such as silver nanoparticles made using butyl acrylate for dye degradation, though the acrylate is a stabilizer rather than the catalyst itself. nih.gov

Precursor for Barium-Containing Functional Materials

A significant application of barium acrylate is its role as a precursor in the synthesis of advanced functional materials, particularly perovskite ceramics like barium titanate (BaTiO₃). iaea.orgrroij.com Barium titanate is a crucial electronic ceramic valued for its high dielectric constant. rroij.com

Wet-chemical methods, such as the sol-gel process, are often used to produce high-purity, nano-sized barium titanate powders at relatively low temperatures. iaea.orgrroij.com In these syntheses, a soluble barium salt is required as the source of barium. Barium carboxylates, including barium acetate (B1210297) and by extension barium acrylate, are excellent candidates for these precursor solutions. iaea.orgrroij.comgoogle.com

The general process involves dissolving the barium precursor (e.g., barium acrylate) and a titanium precursor (e.g., titanium isopropoxide) in a suitable solvent. rroij.com This solution undergoes hydrolysis and condensation to form a gel or a precipitate, such as barium titanyl oxalate. iaea.orggoogle.com This intermediate is then isolated, dried, and calcined at high temperatures (e.g., 800-1200°C) to induce thermal decomposition, which removes the organic components and yields the final crystalline barium titanate powder. iaea.org The choice of precursor can significantly influence the characteristics, such as particle size and crystallinity, of the final material. rroij.com

Table 2: Selected Precursors for Barium Titanate (BaTiO₃) Synthesis

| Barium Precursor | Titanium Precursor | Synthesis Method | Source(s) |

|---|---|---|---|

| Barium Acetate | Titanium Isopropoxide | Sol-Gel | rroij.com |

| Barium Acetate | Titanyl Acylate | Sol-Precipitate | iaea.org |

| Barium Carbonate | Titanium Dioxide | Solid-State Reaction | rroij.comrroij.com |

| Barium Chloride | Titanium Oxychloride | Precipitation (Clabaugh Process) | google.com |

| Barium Hydroxide | Titanium Isopropoxide | Sol-Gel | rroij.com |

Advanced Spectroscopic and Diffraction Techniques for Investigating Barium Acrylate Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Barium Acrylate (B77674) Research

NMR spectroscopy stands as a powerful, non-destructive tool for probing the local chemical environment of atomic nuclei. miamioh.edu In the context of barium acrylate research, both solid-state and solution-state NMR techniques offer complementary information crucial for understanding its polymerization and final polymer structure.

Solid-state NMR (ssNMR) is indispensable for characterizing the structure of insoluble or poorly soluble polymers like poly(barium acrylate). miamioh.edu By analyzing the interactions of atomic nuclei in the solid phase, ssNMR can reveal details about the polymer chain conformation, packing, and the coordination environment of the barium cation. For instance, techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can enhance the signal of less abundant nuclei, such as ¹³C, providing information on the different carbon environments within the polymer backbone and the acrylate functional group. mdpi.com These experiments can help to distinguish between different polymeric microstructures and identify the presence of any residual monomer or impurities within the polymer matrix. Furthermore, ssNMR can be employed to study the molecular dynamics within the polymer, shedding light on the motion of polymer chains and the nature of the interaction between the carboxylate groups and the barium ions. mdpi.com

While poly(barium acrylate) is generally insoluble, solution-state NMR can be a valuable tool for studying the polymerization process itself. By monitoring the reaction mixture over time, one can gain mechanistic insights into the polymerization of barium acrylate. ¹H NMR spectroscopy, for example, can be used to follow the disappearance of the vinyl proton signals of the acrylate monomer and the appearance of new signals corresponding to the polymer backbone. researchgate.net This allows for the determination of polymerization kinetics and the efficiency of the reaction. Furthermore, by employing more advanced two-dimensional NMR techniques, it is possible to elucidate the connectivity of the polymer chains and identify any side reactions or branching that may occur during polymerization. researchgate.net Understanding these mechanistic details is crucial for controlling the final properties of the poly(barium acrylate) material.

X-ray Diffraction (XRD) and Neutron Diffraction Studies of Barium Acrylate Crystal Structures

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic structure of crystalline solids. wikipedia.org For barium acrylate and its hydrated forms, SC-XRD analysis reveals the coordination geometry of the barium ion, which is typically surrounded by oxygen atoms from the carboxylate groups of the acrylate ligands and water molecules. The crystal structure dictates the packing of the molecules and the nature of the intermolecular interactions, such as hydrogen bonding, which can significantly influence the material's properties.

Neutron diffraction offers a complementary perspective, particularly in locating hydrogen atoms, which are often difficult to pinpoint with X-ray diffraction. researchgate.netosti.gov This is crucial for understanding the hydrogen bonding networks in hydrated barium acrylate crystals. A combined X-ray and neutron diffraction study on dicalcium barium hexaacrylate, a related compound, demonstrated the power of this dual approach. osti.gov The study revealed disorder in the acrylate vinyl groups and provided detailed information on hydrogen-hydrogen interactions, which were identified as a key factor in the molecular disorder. osti.gov

Below is a table summarizing the crystallographic data for dicalcium barium hexaacrylate obtained from a combined X-ray and neutron diffraction study. osti.gov

| Parameter | Value |

| Formula | Ca₂Ba(C₂H₃CO₂)₆ |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 12.496 |

| b (Å) | 12.845 |

| c (Å) | 18.298 |

| Temperature (K) | 300 |

This table presents the crystallographic parameters for dicalcium barium hexaacrylate as determined by X-ray and neutron diffraction. osti.gov

While XRD provides information on the atomic-scale crystal structure, Small-Angle X-ray Scattering (SAXS) is used to investigate larger-scale structures, typically in the range of 1 to 100 nanometers. researchgate.netnih.gov For polymeric systems containing barium acrylate, SAXS can provide valuable information about the morphology and organization of the polymer chains. For instance, in block copolymers containing a poly(barium acrylate) segment, SAXS can be used to characterize the size, shape, and arrangement of the microphase-separated domains. researchgate.net This information is critical for understanding the structure-property relationships in these materials. By analyzing the scattering pattern, researchers can determine parameters such as the domain spacing and the interfacial thickness between the different polymer blocks. nih.gov

Advanced Vibrational Spectroscopy (IR and Raman) for Barium Acrylate Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. nih.gov These techniques are highly sensitive to the chemical structure, bonding, and local environment of the functional groups within a molecule, making them powerful tools for the characterization of barium acrylate and its polymer. researchgate.neticm.edu.pl

IR and Raman spectroscopy are complementary techniques. nih.gov In general, vibrations that cause a significant change in the dipole moment are strong in the IR spectrum, while vibrations that lead to a large change in polarizability are strong in the Raman spectrum. nih.gov For barium acrylate, the characteristic vibrational modes of the carboxylate group (COO⁻) are of particular interest. The positions and intensities of the symmetric and asymmetric stretching vibrations of the COO⁻ group are sensitive to the coordination environment of the barium ion and can provide insights into the nature of the metal-carboxylate interaction.

In the case of poly(barium acrylate), these techniques can be used to confirm the polymerization by monitoring the disappearance of the C=C stretching vibration of the acrylate monomer. horiba.com Furthermore, changes in the vibrational spectra can indicate variations in polymer conformation and crystallinity. icm.edu.pl

The following table summarizes key vibrational bands observed in acrylate systems and their general assignments.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| Asymmetric COO⁻ Stretch | 1500 - 1650 | IR, Raman |

| Symmetric COO⁻ Stretch | 1300 - 1450 | IR, Raman |

| C=C Stretch (monomer) | 1620 - 1680 | Raman |

| C-H Stretch (vinyl) | 3000 - 3100 | IR, Raman |

| C-H Stretch (backbone) | 2800 - 3000 | IR, Raman |

This table provides a general overview of important vibrational bands for the characterization of acrylate systems using IR and Raman spectroscopy.

Elucidation of Vibrational Modes and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and elucidating the vibrational modes within a molecule. researchgate.netiitm.ac.in In the context of barium acrylate, these methods can confirm the presence of key structural features and monitor changes during polymerization or other chemical transformations.

The IR spectrum of an acrylate, such as barium acrylate, is characterized by specific absorption bands. A broad band in the region of 3700–3000 cm⁻¹ typically corresponds to the stretching vibrations of hydroxyl (-OH) groups, which may be present due to moisture. nih.gov More definitive for the acrylate structure are the bands between 3000 and 2800 cm⁻¹, which are attributed to the asymmetric C-H stretching of methyl (CH₃) groups. nih.gov A strong absorption peak around 1736 cm⁻¹ is indicative of the carbonyl (C=O) group in the acrylic structure. nih.gov The vinyl group (CH₂) may show a characteristic band at approximately 1409 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information. For instance, in polyacrylates, Raman peaks are often associated with the alkyl groups. researchgate.net By comparing the spectra of barium acrylate with known standards and related compounds, a detailed analysis of its vibrational modes can be achieved. For example, changes in the position and intensity of the absorption bands corresponding to carboxyl or carboxylate groups can indicate their participation in cross-linking reactions. imim.pl

Table 1: Characteristic Vibrational Frequencies for Acrylates

| Functional Group | Wavenumber Range (cm⁻¹) | Vibrational Mode | Spectroscopic Technique |

| Hydroxyl (-OH) | 3700–3000 | Stretching | IR |

| C-H (in CH₃) | 3000–2800 | Asymmetric Stretching | IR |

| Carbonyl (C=O) | ~1736 | Stretching | IR |

| Vinyl (CH₂) | ~1409 | --- | IR |

| Alkyl Groups | Varies | --- | Raman |

Data compiled from multiple sources. researchgate.netnih.gov

In-situ Spectroscopic Monitoring of Barium Acrylate Reactions

The ability to monitor chemical reactions in real-time provides critical data on reaction kinetics, mechanisms, and the formation of intermediates. youtube.com In-situ spectroscopic techniques, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, are well-suited for studying the polymerization of metal acrylates like barium acrylate. acs.org

ATR-FTIR allows for the continuous monitoring of the reaction mixture without the need for sample extraction. acs.org The core principle involves an infrared beam that undergoes multiple internal reflections within a crystal, creating an evanescent wave that penetrates a short distance into the sample. youtube.com This allows for the analysis of the chemical species near the crystal surface. youtube.com

For acrylate polymerization, the decrease in the intensity of characteristic monomer peaks over time can be used to calculate the reaction conversion. acs.org This real-time data is invaluable for understanding the influence of various parameters, such as temperature and initiator concentration, on the polymerization process. While specific studies on the in-situ monitoring of barium acrylate polymerization are not abundant in the provided search results, the principles and methodologies applied to other acrylates, such as sodium acrylate and n-butyl acrylate, are directly transferable. acs.orgchemrxiv.org For instance, in-situ solid-state NMR has been used to follow the photopolymerization of n-butyl acrylate, providing detailed assignments of the forming polymer gel. chemrxiv.org

Electron Microscopy and Atomic Force Microscopy (AFM) for Morphological and Surface Analysis

Understanding the morphology and surface characteristics of barium acrylate materials is essential for many of its applications. Electron microscopy and atomic force microscopy are high-resolution imaging techniques that provide detailed information at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) of Barium Acrylate Materials

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology, size, and structure of materials. researchgate.net SEM provides high-resolution images of the sample surface by scanning it with a focused beam of electrons. mdpi.com This technique is particularly useful for examining the surface topography and the distribution of different phases in a material. researchgate.netmdpi.com For example, in a composite material containing barium, SEM coupled with Energy-Dispersive X-ray Spectroscopy (EDS) can be used to identify the elemental composition of different regions, confirming the presence and distribution of barium. mdpi.com

TEM, on the other hand, transmits a beam of electrons through an ultra-thin specimen to form an image. This allows for the investigation of the internal structure of materials at a very high resolution. While direct SEM and TEM studies of barium acrylate were not detailed in the search results, the methodologies are standard for material characterization and would be applicable.

Surface Topography and Nanoscale Characterization using AFM

Atomic Force Microscopy (AFM) is a versatile technique that provides three-dimensional topographical images of a surface with nanoscale resolution. nanosurf.compressbooks.pubscite.ai It works by scanning a sharp tip, mounted on a flexible cantilever, across the sample surface. youtube.com The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create the surface image. youtube.com

AFM is not limited to imaging; it can also be used to measure various nanomechanical properties such as adhesion and stiffness. researchgate.netnist.govmdpi.com This is achieved by analyzing the force curves obtained as the tip approaches and retracts from the surface. mdpi.com For barium acrylate materials, AFM could be used to:

Visualize the surface morphology of thin films or coatings.

Quantify surface roughness, which can be critical for adhesion and other surface properties. nanosurf.com

Characterize the nanoscale distribution of different components in a composite material.

Investigate changes in surface topography due to processes like polymerization or degradation.

Recent advancements have even combined AFM with IR spectroscopy (AFM-IR), enabling chemical characterization at the nanoscale, which would be highly beneficial for analyzing barium acrylate systems. nist.govazom.com

Table 2: Comparison of Microscopy Techniques for Barium Acrylate Analysis

| Technique | Information Provided | Resolution | Sample Requirements |

| SEM | Surface topography, elemental composition (with EDS) | Typically nanometer to micrometer | Conductive or coated, vacuum compatible |

| TEM | Internal structure, crystallography | Sub-nanometer | Very thin specimens |

| AFM | 3D surface topography, roughness, nanomechanical properties | Nanometer (lateral), sub-nanometer (vertical) | Relatively flat surface, minimal preparation |

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Chemical States

The surface chemistry of a material often dictates its interaction with the environment and its performance in various applications. X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are surface-sensitive techniques that provide information about the elemental composition and chemical states of the atoms on a material's surface. libretexts.org

Determination of Oxidation States and Surface Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a widely used technique for surface analysis. nih.gov It involves irradiating a material with X-rays, which causes the emission of core-level electrons. The kinetic energy of these emitted electrons is measured, and from this, the binding energy can be determined. The binding energy is characteristic of the element and its chemical environment, allowing for the determination of the elemental composition and oxidation states of the surface atoms. nih.gov

For barium acrylate, XPS can be used to:

Confirm the presence of barium, carbon, and oxygen on the surface.

Determine the oxidation state of barium, which is expected to be +2. thermofisher.com The Ba 3d₅/₂ peak for BaO is found at approximately 779.6 eV, while for BaSO₄ it is around 780.5 eV. xpsfitting.comxpsdatabase.net

Analyze the different chemical states of carbon and oxygen in the acrylate group. researchgate.net

Auger Electron Spectroscopy (AES) is another surface analysis technique that uses an electron beam to excite the sample, leading to the emission of Auger electrons. wikipedia.orgrbdinstruments.comyoutube.com The kinetic energy of these electrons is also element-specific. AES is particularly sensitive to lighter elements and can provide high spatial resolution, making it suitable for analyzing small features on a surface. libretexts.org For barium acrylate, AES could complement XPS data by providing elemental maps of the surface.

A study on a solid barium surface utilized both XPS and AES to characterize its composition. researchgate.net The AES spectrum identified nine barium transitions, along with the presence of oxygen and calcium as contaminants. researchgate.net The XPS spectrum of barium has well-separated spin-orbit components for the Ba 3d level, with a separation of about 15.3 eV. thermofisher.com

Table 3: Key XPS and AES Information for Barium

| Technique | Parameter | Value/Information |

| XPS | Ba 3d₅/₂ Binding Energy (BaO) | ~779.6 eV |

| XPS | Ba 3d Spin-Orbit Splitting | ~15.3 eV |

| AES | Detectable Elements | Li to U (excluding H and He) |

| AES | Spatial Resolution | Down to 10 nm |

Data compiled from multiple sources. libretexts.orgthermofisher.comxpsfitting.comrbdinstruments.com

Depth Profiling of Barium Acrylate Films and Composites

Depth profiling is a critical analytical approach for characterizing the composition of thin films and composites as a function of depth from the surface. These techniques are indispensable for understanding the elemental and molecular distribution within barium acrylate systems, which is crucial for quality control, process engineering, and the development of new materials. measurlabs.com The selection of an appropriate depth profiling technique depends on several factors, including the elements of interest, the required sensitivity, the probing depth, the analysis area, and the total thickness of the profile. measurlabs.com

A variety of techniques can be employed for the depth profiling of barium acrylate materials, each offering distinct advantages. The most common methods involve sputtering the sample surface with an ion beam to incrementally remove material, followed by analysis of the newly exposed surface. researchgate.net Techniques such as X-ray Photoelectron Spectroscopy (XPS), Auger Electron Spectroscopy (AES), and Secondary Ion Mass Spectrometry (SIMS) fall into this category. measurlabs.com Other methods, like Rutherford Backscattering Spectrometry (RBS), can provide depth information without the need for sputtering. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) Depth Profiling

X-ray Photoelectron Spectroscopy is a highly sensitive surface analysis technique that provides information about the elemental composition and chemical state of the top 3-10 nanometers of a material. measurlabs.comnih.gov When combined with an ion sputtering source, XPS can be used to generate a depth profile, revealing the compositional changes through the thickness of a film. nih.gov

Methodology and Research Findings

For polymer systems like barium acrylate, the use of cluster ion sources, such as argon (Ar-GCIB) or buckminsterfullerene (B74262) (C60+), is preferred over single-atom ion beams. nih.govphi.com Cluster ion sources minimize chemical damage to the underlying organic layers because their energy is deposited primarily at the surface, allowing for a more accurate representation of the material's composition with depth. nih.gov

In a typical XPS depth profiling experiment of a barium acrylate film, the sample would be subjected to cycles of sputtering with a C60+ ion beam, followed by XPS analysis of the crater floor. nih.govresearchgate.net High-resolution spectra of the core levels of interest—Barium (Ba 3d), Oxygen (O 1s), and Carbon (C 1s)—would be recorded after each cycle. xpsfitting.comwhiterose.ac.uk By monitoring the changes in the intensity and binding energy of these peaks as a function of sputter time, the distribution of barium acrylate and any other components within the film or composite can be determined. whiterose.ac.ukresearchgate.net For instance, a study on polyelectrolyte multilayers containing poly(acrylic acid) successfully used XPS with C60+ sputtering to analyze the atomic composition and chemical state with high resolution, demonstrating the technique's power in examining the diffusion and distribution of polymer layers. nih.govresearchgate.net The sputter time can be correlated to depth by analyzing a sample with a known thickness. whiterose.ac.uk

Table 1: Key Parameters for XPS Depth Profiling

Secondary Ion Mass Spectrometry (SIMS) Depth Profiling

Secondary Ion Mass Spectrometry is another powerful surface-sensitive technique that analyzes the secondary ions sputtered from a surface by a primary ion beam. chimia.ch Time-of-Flight SIMS (ToF-SIMS) is particularly well-suited for the analysis of organic materials due to its high mass resolution and ability to detect molecular ions, providing detailed chemical information. researchgate.net

Methodology and Research Findings

Similar to XPS, the use of cluster primary ion sources like C60+ is crucial for the molecular depth profiling of polymeric systems, as they reduce the chemical damage that has historically limited the effectiveness of atomic projectiles. nih.gov This "soft" sputtering allows for the removal of material in a nearly layer-by-layer fashion. nih.gov

A notable study investigated the molecular depth profiling of Langmuir-Blodgett multilayers of barium arachidate (B1238690), a compound structurally similar to barium acrylate, using a 40-keV C60+ ion source. nih.gov The research demonstrated that performing the analysis at cryogenic temperatures (liquid nitrogen) resulted in stable high-mass molecular signals throughout the sputtering process, whereas at room temperature, these signals gradually decreased. nih.gov This suggests that cooling the sample minimizes ion-induced damage and degradation. The study successfully profiled alternating layers of barium arachidate and another organic salt, achieving a depth resolution of 20 to 50 nm. nih.gov It was also found that the depth resolution could be further improved by lowering the primary ion energy or using glancing angles of incidence for the ion beam. nih.gov These findings are directly applicable to establishing protocols for the depth profiling of barium acrylate films.

Table 2: Research Findings from ToF-SIMS Depth Profiling of a Barium Carboxylate System

| Parameter | Finding | Implication for Barium Acrylate Analysis | Source |

|---|---|---|---|

| Sample Temperature | Cryogenic temperatures (liquid nitrogen) stabilized molecular ion signals and increased sputter yield. | Cooling during analysis is recommended to preserve molecular integrity. | nih.gov |

| Primary Ion Energy | Lowering the primary ion energy can improve depth resolution. | Optimization of ion energy is key to achieving high-resolution profiles. | nih.gov |

| Depth Resolution | Achieved depth resolution ranged from 20 to 50 nm. | Demonstrates the feasibility of resolving layered structures in barium acrylate composites. | nih.gov |

| Dominant Broadening Factor | Ion-induced mixing, rather than surface topography, was the primary cause of interface broadening. | Intrinsic process limitations, not just sample quality, affect resolution. | nih.gov |

Auger Electron Spectroscopy (AES) Depth Profiling

Auger Electron Spectroscopy uses a focused electron beam to excite atoms, which then relax by emitting Auger electrons with characteristic kinetic energies. eag.com Like XPS, AES identifies the elemental composition of a surface. universallab.org It is particularly sensitive to lighter elements and offers excellent spatial resolution, capable of analyzing features as small as 20 nm. eag.commaterialinterface.com

Methodology and Research Findings

For depth profiling, AES is combined with an in-situ argon ion beam for sputtering. materialinterface.commateriex.com The high spatial resolution of AES allows for the analysis of very small features, making it suitable for examining the composition of sub-micron particles or defects within a barium acrylate composite. eag.com The process involves acquiring Auger spectra from a specific point or area, sputtering to remove a layer of material, and repeating the cycle to build a profile of elemental concentration versus depth. mst.or.jp

An AES analysis of a barium acrylate composite could reveal the lateral and in-depth distribution of its constituent elements. For example, it could be used to identify elemental segregation at grain boundaries or to characterize the composition of filler particles within a barium acrylate matrix. materialinterface.com While AES is a powerful tool for elemental mapping, it is important to note that samples should ideally be electrically conductive. materialinterface.com For insulating materials like many polymers, special techniques may be required to mitigate surface charging effects.

Table 3: Comparison of Depth Profiling Techniques for Barium Acrylate Systems

| Technique | Primary Beam | Detected Particles | Information Provided | Key Advantage for Barium Acrylate | Source |

|---|---|---|---|---|---|

| XPS | X-rays | Photoelectrons | Elemental composition, chemical state | Provides chemical bonding information. Low sample damage with cluster sources. | measurlabs.comnih.gov |

| ToF-SIMS | Ions (e.g., C60+, Bi+) | Secondary Ions | Elemental and molecular composition | High sensitivity and detection of molecular fragments, providing structural information. | nih.govmdpi.com |

| AES | Electrons | Auger Electrons | Elemental composition | High spatial resolution for analyzing small features or particles. | eag.commaterialinterface.com |

| RBS/ToF-ERDA | Ions (MeV range) | Backscattered/Recoiled Ions | Quantitative elemental composition | Non-destructive profiling of films up to ~1 µm. | measurlabs.comresearchgate.net |

Computational and Theoretical Investigations of Barium Acrylate

Quantum Chemical Calculations of Barium Acrylate (B77674) Electronic Structure

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the electronic wavefunctions of molecules. northwestern.edu From this, a wide range of properties can be derived, including molecular structure, electronic energy, spectra, and reactivity. northwestern.edu For complex systems, these calculations can be computationally demanding. uchicago.eduarxiv.org Hybrid methods combining quantum and classical computers are being explored to tackle these challenges. uchicago.edu

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. nih.gov It is particularly effective for investigating the geometry, molecular orbitals, and reactivity of chemical systems. grafiati.comresearchgate.net DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it more computationally tractable for larger molecules. mdpi.com

In the context of barium acrylate, DFT can be used to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests that the molecule is more easily excited and thus more reactive. nih.gov

Studies on related acrylate compounds show that DFT, often using functionals like B3LYP, can accurately calculate molecular structures and the energies of FMOs. grafiati.comrroij.com Analysis of these orbitals helps in understanding charge transfer within the molecule and identifying the most probable sites for electrophilic and nucleophilic attack, which is fundamental to predicting its polymerization behavior. nih.govgrafiati.com For instance, in acrylate derivatives, the electron densities in the HOMO and LUMO are often located on the phenyl moiety and azo groups, which dictates the electronic transitions. rroij.com

Table 1: Representative Applications of DFT in Analyzing Acrylate Systems

| Investigated Property | Typical DFT Functional/Basis Set | Key Findings | Reference |

|---|---|---|---|

| Molecular Geometry | B3LYP/6-311G(d,p) | Provides optimized bond lengths and angles that are in good agreement with experimental data. | grafiati.comrroij.com |

| Frontier Molecular Orbitals (HOMO/LUMO) | B3LYP/6-311G(d,p) | Calculates the energy gap, which relates to chemical reactivity and the prediction of charge transfer within the molecule. | nih.govgrafiati.com |

| Molecular Electrostatic Potential (MESP) | B3LYP/6-31G(d,p) | Maps the electrostatic potential to predict sites for electrophilic and nucleophilic reactions. | grafiati.com |

| Atomic Charges | Mulliken Population Analysis (MPA) | Determines the charge distribution on individual atoms, offering insights into bonding and reactivity. | grafiati.com |

Molecular Dynamics Simulations of Barium Acrylate Systems

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. escholarship.org This technique allows for the study of the dynamic evolution of systems containing thousands to millions of atoms, providing a bridge between molecular-level details and macroscopic properties. escholarship.org

MD simulations are extensively used to study the dynamics and structure of polymer chains. For polymers of acrylates, these simulations provide insights into properties like the glass transition temperature, chain mobility, and conformational arrangements. researchgate.netresearchgate.net

While direct simulations of poly(barium acrylate) are not widely reported, studies on analogous systems offer valuable insights. For example, MD simulations of poly(methyl methacrylate) (PMMA) chains grafted onto barium titanate (BaTiO₃) nanoparticles have shown that the presence of the nanoparticles slows down the segmental dynamics of the polymer chains and increases the glass transition temperature. nih.govresearchgate.net The grafting density of the polymer chains was also found to influence their self-organization and interactions. nih.govresearchgate.net

Table 3: Key Findings from MD Simulations of Acrylate Polymers

| Polymer System | Simulation Focus | Key Finding | Reference |

|---|---|---|---|

| Poly(methyl methacrylate) on Barium Titanate | Effect of nanoparticles on polymer dynamics. | Nanoparticles slowed segmental dynamics and increased the glass transition temperature. | nih.govresearchgate.net |

| Poly(butyl acrylate) | Effect of solvent on polymerization. | Solvent cage effects play a key role in the polymerization kinetics. | chemrxiv.org |

| Poly(butyl acrylate) & Poly(ethyl acrylate) | Effect of internal double bonds on dynamics. | Adding internal double bonds weakened the polymer's fragility and broadened the glass-rubber transition region. | researchgate.net |

| Polyacrylates Membranes | Structure-performance relationship for drug delivery. | Higher polymer chain mobility and larger fractional free volume led to higher permeation rates. | researchgate.net |

Interactions of Barium Acrylate with Solvents and Interfaces

The interaction of barium acrylate with its environment, such as solvents or interfaces, is critical for its application in areas like coatings or nanocomposites. MD simulations can model these interactions at an atomic level.

A study on the free radical polymerization of acrylates in solution highlighted the crucial role of solvent-induced cage effects on the reaction kinetics, which were investigated using a QM/MM (quantum mechanics/molecular mechanics) scheme. chemrxiv.org This approach treats the reacting molecules with high-level quantum chemistry while the solvent is modeled using a more computationally efficient force field. chemrxiv.org

Simulations of barium-containing organometallic complexes in nanoscale droplets have been used to understand how chemical structure affects intermolecular interactions and dynamic properties. nih.gov Such simulations could be adapted to study how barium acrylate monomers or oligomers behave in solution, providing information on solvation shells, aggregation behavior, and interactions with surfaces. This is particularly relevant for understanding the initial stages of polymerization and the formation of polymer films or composites. For instance, MD can model the structure of barium silicate (B1173343) glasses, revealing the short-range order around the barium atoms and their coordination environment. kent.ac.uk

Force Field Development and Parameterization for Barium Acrylate-Containing Polymers

The accuracy of MD simulations is fundamentally dependent on the quality of the force field used. nih.gov A force field is a set of functions and parameters that describe the potential energy of a system of particles. chemrxiv.org Standard force fields like CHARMM and AMBER were primarily developed for biomolecules and may not accurately describe novel materials like barium acrylate polymers. nih.gov Therefore, the development of a specific, parameterized force field is often necessary. escholarship.orgnih.gov

The parameterization process involves adjusting the force field parameters to reproduce data from high-level quantum mechanical calculations and/or experimental results. nih.govchemrxiv.org This includes parameters for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). chemrxiv.org

For acrylate polymers, researchers have developed reactive force fields (ReaxFF) that can model chemical reactions like radical polymerization. escholarship.orgnih.gov These force fields are trained against extensive DFT calculations of reaction pathways, bond dissociation energies, and molecular structures. escholarship.orgnih.gov The development of such a force field for a barium acrylate-containing system would involve:

Initial Parameter Guess: Starting with parameters from existing force fields for similar chemical groups.

Quantum Mechanical Target Data: Performing DFT calculations on small fragments representing the barium acrylate monomer and its dimers/trimers to obtain data on geometries, interaction energies, and reaction barriers.

Parameter Optimization: Fitting the force field parameters (e.g., atomic charges, van der Waals parameters, dihedral potentials) to the QM data. This is often an iterative process. nih.gov

Validation: Testing the new force field by simulating bulk properties (e.g., density, glass transition temperature) and comparing the results with experimental data. nih.gov

This rigorous process ensures that the resulting force field can accurately describe the polymer's structure, dynamics, and reactivity, enabling predictive simulations of the material's behavior. escholarship.orgnih.gov

Table 4: General Steps for Force Field Parameterization

| Step | Description | Methods/Tools | Reference |

|---|---|---|---|

| 1. Define Functional Form | Select the mathematical form for bonded and non-bonded interactions (e.g., harmonic bonds, Lennard-Jones potential). | Based on existing force fields like AMBER, CHARMM, OPLS, or ReaxFF. | nih.govnih.gov |

| 2. Generate Target Data | Obtain high-quality data for fitting. | Quantum mechanics (DFT, ab initio) for geometries, energies, and charges; Experimental data for bulk properties (density, heat of vaporization). | escholarship.orgnih.gov |

| 3. Parameter Optimization | Fit the parameters to the target data. | Automated scripts and software (e.g., GAAMP) are used to adjust parameters iteratively to minimize the difference between simulated and target values. | nih.gov |

| 4. Validation | Test the force field on systems not used in the fitting process. | Compare simulated properties like density, solvation free energy, or crystal structure with experimental measurements. | nih.gov |

Computational Modeling of Polymerization Processes Involving Barium Acrylate

Computational modeling has emerged as a powerful tool for investigating the intricate mechanisms of polymerization processes, offering insights that can be challenging to obtain through experimental methods alone. researchgate.net In the context of barium acrylate, computational approaches can elucidate the kinetics of polymerization, the formation of network structures, and the influence of the barium cation on these processes. While specific computational studies focused exclusively on barium acrylate are not extensively documented in public literature, the methodologies developed for other metal acrylates and ion-containing polymers provide a robust framework for its investigation. acs.orgmrbuche.com

These computational techniques allow for a detailed examination of reaction pathways, transition states, and the energetics of various steps in the polymerization process. By simulating the behavior of molecules and their interactions, researchers can predict reaction rates, polymer microstructure, and the macroscopic properties of the resulting materials. researchgate.netresearchgate.net

Simulation of Network Formation and Crosslinking

Barium acrylate, being a difunctional monomer, can participate in crosslinking reactions to form a three-dimensional polymer network. The divalent nature of the barium ion acts as an ionic crosslink, further influencing the network structure and properties. Computational simulations are invaluable for understanding the evolution of this network structure from the initial stages of polymerization to the final crosslinked material. researchgate.netvot.pl

In the context of barium acrylate, simulations can incorporate the following key features:

Ionic Aggregates: The barium ions and acrylate carboxylate groups can form ionic aggregates, which act as strong, thermally reversible crosslinks. acs.org Coarse-grained MD simulations, where groups of atoms are represented as single beads, are particularly useful for studying the formation and dynamics of these aggregates and their impact on the polymer structure. acs.orgresearchgate.net

Topological Constraints: As the polymer chains grow and crosslink, they impose topological constraints on each other. Simulations can capture these entanglements, which significantly affect the mechanical properties of the final network. researchgate.net